molecular formula C11H8N8O B5505502 N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine

N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine

Cat. No. B5505502
M. Wt: 268.23 g/mol
InChI Key: KOBPZBGNVXXOIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves strategic reactions that allow for the formation of complex structures. For instance, Kvashnin et al. (2023) detailed the preparation of an unexpected product derived from the interaction of related oxadiazolopyrazine compounds under basic conditions, characterized using various spectroscopic and analytical techniques, including NMR, FTIR, and X-ray diffraction analyses. This process highlights the intricate methods used in synthesizing complex molecules like N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine (Kvashnin et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often involves complex arrangements of atoms and bonds, providing unique physical and electronic properties. For example, the crystal and molecular structure studies, as conducted by Mojzych et al. (2005), on related tetrazolopyrazine compounds reveal the intricacies of their spatial arrangement, demonstrating the importance of structural analysis in understanding these molecules' properties (Mojzych et al., 2005).

Chemical Reactions and Properties

Heterocyclic compounds like N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine participate in various chemical reactions, leading to a wide range of derivatives with significant properties. The work by Ibrahim et al. (2011) on acylation reactions showcases the chemical versatility of related heterocyclic amines, resulting in the synthesis of novel compounds with potential applications in various domains (Ibrahim et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Zhu et al. (2021) characterized an energetic material precursor, demonstrating the importance of understanding the physical properties of these compounds for their practical applications (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, define the potential use of these compounds in various chemical reactions and applications. The study by Puthiyapurayil et al. (2012) on the synthesis of a novel series of oxadiazole derivatives highlights the exploration of chemical properties to identify compounds with potential cytotoxic activities (Puthiyapurayil et al., 2012).

Scientific Research Applications

Computational and Pharmacological Potential

The computational and pharmacological potential of related heterocyclic derivatives, including oxadiazole and pyrazole novel derivatives, has been explored for various applications. These compounds have shown potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain derivatives demonstrated moderate inhibitory effects across a range of assays, exhibiting good affinity for specific enzymes which correlates to high analgesic and anti-inflammatory effects. This highlights the chemical's relevance in developing therapeutic agents with multiple benefits (M. Faheem, 2018).

Anticancer Activity

Novel oxadiazole functionalized derivatives have been synthesized and screened for anticancer activity against various cancer cell lines, including cervical, colon, liver, and breast cancer. Some compounds were identified with prominent anticancer activity at micromolar concentrations, suggesting the chemical's utility in cancer research and potential therapeutic applications (Bhadru Bhukya & H. Guguloth, 2021).

Antibacterial Activity

Research on oxadiazole derivatives has shown significant antibacterial activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. This indicates the chemical's potential in developing new antibacterial agents (N. P. Rai et al., 2009).

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and evaluated for insecticidal activities against the diamondback moth. Some compounds exhibited good insecticidal activities, which could lead to the development of new insect control agents (L. Qi et al., 2014).

Corrosion Inhibition

The inhibitive properties of bis(n-methylphenyl)-1,3,4-oxadiazole derivatives on the corrosion, biocorrosion, and scaling controls of brass in simulated cooling water have been investigated. These studies suggest the potential of such compounds in industrial applications related to metal preservation and corrosion inhibition (A. Rochdi et al., 2014).

Future Directions

Tetrazole derivatives have attracted much attention in medicinal chemistry due to their stability and biological activity . Future research may focus on developing new synthetic approaches and exploring their potential applications in pharmaceutical and material sciences .

properties

IUPAC Name

N-(2-methylphenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N8O/c1-6-4-2-3-5-7(6)12-8-10-14-17-18-19(10)11-9(13-8)15-20-16-11/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBPZBGNVXXOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NON=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine

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